N-ACETYL-beta-D-GLUCOSAMINE
Overview
Description
2-acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetyl-beta-D-glucosamine, is a type of saccharide that is a component of many biomolecules. It has been found in the structure of the SARS-CoV-2 spike glycoprotein .
Synthesis Analysis
The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranose involves various compounds such as 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride and 2-Acetamido-2-deoxy-β-D-glucopyranosylamine . The empirical formula of this compound is C16H23NO10 .Molecular Structure Analysis
The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranose can be represented by the SMILES stringCC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1O
. It has a molecular weight of 389.35 . Physical and Chemical Properties Analysis
2-acetamido-2-deoxy-beta-D-glucopyranose is a solid substance with an optical activity of [α]24/D +1.7 to +3.0°, c = 10 in chloroform . It has a melting point of 186-189 °C (lit.) .Scientific Research Applications
Role in Protein-Ligand Interactions
2-Acetamido-2-deoxy-beta-D-glucopyranose (O-GlcNAc) plays a crucial role in the etiology of several diseases, including cancer, Alzheimer's, and type II diabetes. Research has demonstrated its importance in the interactions of protein ligands, particularly with inhibitors such as PUGNAc and NAG. Studies using quantum mechanics and molecular mechanics simulations have provided insights into the binding of these inhibitors to bacterial O-GlcNAcase, highlighting the role of specific residues in these interactions (Lameira et al., 2008).
Synthesis and Potential Antitumor Activities
2-Acetamido-2-deoxy-D-glucose hydrochloride has been used to synthesize various derivatives, showing promising antitumor activities. Diosgenyl glycosides, derived from this compound, exhibited notable effects in increasing apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients (Myszka et al., 2003).
Computational Analysis in Drug Design
In drug design, computational analysis of human O-GlcNAcase structures in complex with inhibitors such as PUGNAc and NAG-Thiazoline derivatives provides a foundation for new inhibitor designs. Molecular dynamics simulations and binding free energy calculations have been instrumental in understanding these interactions, aiding in the rational design of new inhibitors (Alencar et al., 2012).
Anti-Depression Activities
2-Acetamido-2-deoxy-beta-D-glucopyranoses have been synthesized and investigated for their anti-depression activities. Various derivatives of this compound exhibited significant anti-depressive effects, suggesting a potential therapeutic use in depression treatment (Dai Xiao-chang, 2009).
Enzyme Inhibition Studies
Studies on enzyme inhibition, particularly targeting O-GlcNAcase, have leveraged 2-acetamido-2-deoxy-beta-D-glucopyranose and its derivatives. These studies are crucial for understanding and manipulating the O-GlcNAcylation process, which is significant in various diseases (Gloster & Vocadlo, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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